![molecular formula C15H13N3O3 B5733712 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)
5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
Descripción general
Descripción
Synthesis Analysis
Benzimidazole derivatives, including our compound of interest, are typically synthesized via condensation reactions involving o-phenylenediamine with carboxylic acids or their derivatives. Specific methodologies may involve the use of amidoximes as key intermediates, leading to the formation of the benzimidazole ring through cyclocondensation processes (Kohara et al., 1996).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often elucidated using spectral methods and X-ray crystallography. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to study energies, geometries, and vibrational wavenumbers, providing a comprehensive understanding of the molecule's structure (Abdel Ghani & Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include alkylation, cyclocondensation, and interaction with different reagents to introduce various functional groups that significantly alter their chemical behavior and properties (Sharma et al., 2010).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their chemical characterization and application in various fields. X-ray crystallography provides valuable insights into the compound's solid-state structure, revealing details about molecular conformation and intermolecular interactions (Attia et al., 2014).
Chemical Properties Analysis
Benzimidazole compounds exhibit a wide range of chemical properties, including their reactivity towards different chemical agents and their behavior in various chemical environments. These properties are influenced by the presence of functional groups and the overall molecular structure, which can be modified through synthetic processes to achieve desired reactivity and stability profiles (Gao et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one and related compounds have been explored for their potential in antimicrobial activities. Studies have shown that such compounds, including various benzimidazole derivatives, exhibit significant antibacterial and antifungal properties. For instance, some benzimidazole derivatives have demonstrated effective antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Padalkar et al., 2016).
Anticancer Properties
There is ongoing research into the potential anticancer properties of benzimidazole derivatives. Studies have revealed that these compounds, including variants of this compound, can exhibit significant activity against various cancer cell lines. For example, certain benzimidazole derivatives have shown promising results in inhibiting human tumor cell lines such as hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma (Refaat, 2010).
Synthesis and Chemical Properties
The synthesis of benzimidazole derivatives, including this compound, has been a focus of research due to their potential applications in various fields. Researchers have developed methods for synthesizing these compounds and studying their chemical properties. This includes investigations into their crystal structures, photo-physical characteristics, and thermal stability, which are essential for understanding their potential applications in different scientific fields (Anastassova et al., 2016).
Potential in Antihypertensive Therapy
Research has also explored the use of benzimidazole derivatives in antihypertensive therapy. These compounds have been synthesized and evaluated for their potential to regulate blood pressure. For instance, some benzimidazole-based compounds have demonstrated potent hypertensive effects in preclinical studies, highlighting their potential therapeutic application in managing hypertension (Sharma et al., 2010).
Mecanismo De Acción
While the mechanism of action for the specific compound is not available, related compounds have shown anticancer activity. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been evaluated for their anticancer activity against various cancer cell lines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15-17-11-3-2-10(6-12(11)18-15)16-7-9-1-4-13-14(5-9)21-8-20-13/h1-6,16H,7-8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWMEWPAKJFMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC4=C(C=C3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)
![N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)
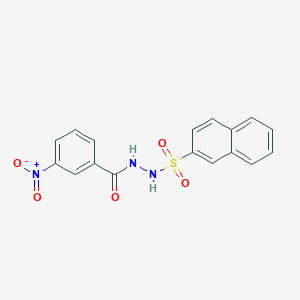
![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B5733651.png)
![1-(2,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5733658.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)
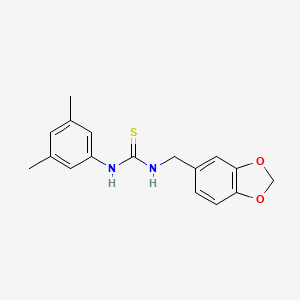
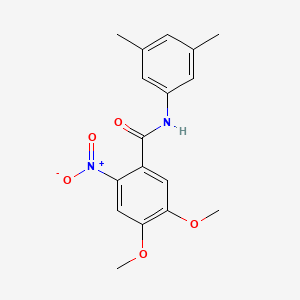
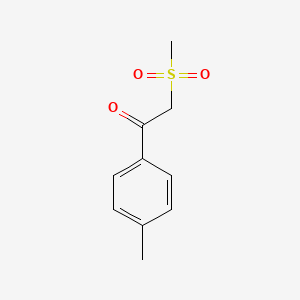

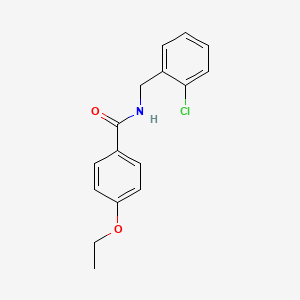
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)
